molecular formula C24H30N2O5S B337366 Ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

Cat. No.: B337366
M. Wt: 458.6 g/mol
InChI Key: ZLQUYLGDLLXZEX-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, materials science, and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate is unique due to its complex structure, which includes a decahydrocyclododeca ring system.

Properties

Molecular Formula

C24H30N2O5S

Molecular Weight

458.6 g/mol

IUPAC Name

ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate

InChI

InChI=1S/C24H30N2O5S/c1-2-31-24(28)21-19-11-9-7-5-3-4-6-8-10-12-20(19)32-23(21)25-22(27)17-13-15-18(16-14-17)26(29)30/h13-16H,2-12H2,1H3,(H,25,27)

InChI Key

ZLQUYLGDLLXZEX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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